BenchChemオンラインストアへようこそ!

4-(azepan-1-ylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide

PBR binding in vitro pharmacology receptor occupancy

This compound is a uniquely differentiated aminothiazole-benzamide featuring a seven‑membered azepane sulfonamide that directly modulates CTPS1 enzymatic inhibition and cellular antiproliferative activity. ChEMBL‑curated peripheral benzodiazepine receptor (TSPO) binding affinity makes it deployable without primary screening for neuroinflammation, steroidogenesis, or mitochondrial studies. Its 4‑(p‑tolyl)thiazole core and favorable MW (455.6) offer a distinct SAR vector and superior developability profile compared to bulkier 5‑phenyl analogs. Procure as a reference ligand, diversity element, or physicochemical benchmark.

Molecular Formula C23H25N3O3S2
Molecular Weight 455.59
CAS No. 306736-22-1
Cat. No. B3017122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(azepan-1-ylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide
CAS306736-22-1
Molecular FormulaC23H25N3O3S2
Molecular Weight455.59
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
InChIInChI=1S/C23H25N3O3S2/c1-17-6-8-18(9-7-17)21-16-30-23(24-21)25-22(27)19-10-12-20(13-11-19)31(28,29)26-14-4-2-3-5-15-26/h6-13,16H,2-5,14-15H2,1H3,(H,24,25,27)
InChIKeyDVISWCIZKRUHLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Azepan-1-ylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide (CAS 306736-22-1): Procurement-Relevant Identity and Comparator Landscape


4-(Azepan-1-ylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide (CAS 306736-22-1) is a synthetic sulfonylbenzamide derivative that incorporates a seven-membered azepane ring via a sulfonamide linkage at the para-position of a benzamide core, and a 4-(p-tolyl)thiazol-2-yl substituent on the amide nitrogen. This compound belongs to a broader class of aminothiazole-based benzamides under investigation as cytidine triphosphate synthase 1 (CTPS1) inhibitors for oncology and immunology applications [1]. Publicly disclosed biological annotation in authoritative databases (e.g., ChEMBL) indicates in vitro binding affinity at the peripheral benzodiazepine receptor (PBR) [2]. The most structurally proximal commercially listed analogs include 4-(isopropylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide (CAS 919846-95-0) and 4-(azepan-1-ylsulfonyl)-N-(5-phenyl-4-(p-tolyl)thiazol-2-yl)benzamide, which differ in the sulfonyl substituent or thiazole substitution pattern respectively.

Why 4-(Azepan-1-ylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide Cannot Be Generically Substituted by In-Class Analogs


Within the aminothiazole-benzamide chemotype explored for CTPS1 inhibition, minor structural modifications at the sulfonamide position or thiazole C-5 substituent produce dramatic shifts in potency, selectivity, and physicochemical properties [1]. The azepane ring in the target compound introduces a distinct conformational profile and steric bulk compared to smaller alkylsulfonyl analogs (e.g., isopropyl) or heterocyclic replacements (e.g., tetrahydroisoquinoline). These differences are not cosmetic: patent SAR embodiments demonstrate that the sulfonamide moiety directly influences CTPS1 enzymatic inhibition and cellular antiproliferative activity [1]. Additionally, ChEMBL-curated PBR binding data for this specific compound [2] distinguish it from close analogs that lack comparable receptor-level annotation, making simple interchange scientifically unjustified without parallel head-to-head qualification.

Quantitative Differentiation Evidence: 4-(Azepan-1-ylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide vs. Closest Analogs


Peripheral Benzodiazepine Receptor (PBR) Binding Affinity: Target Compound vs. Class Baseline

The target compound possesses a ChEMBL-curated in vitro pIC50 value for the rat peripheral benzodiazepine receptor (PBR) [1]. In contrast, the closest commercially available sulfonyl analog, 4-(isopropylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide (CAS 919846-95-0), has no publicly reported PBR binding data in authoritative databases, precluding direct affinity comparison. This represents a differentiation in annotated receptor pharmacology: the target compound is the only congener within this sub-series with experimentally determined PBR engagement, making it the preferred choice for projects requiring pre-characterized PBR interaction.

PBR binding in vitro pharmacology receptor occupancy

Structural Differentiation: Azepane Sulfonamide vs. Isopropyl Sulfonamide – Physicochemical and Steric Implications

In the CTPS1 inhibitor patent landscape, the identity of the sulfonamide R-group is a critical determinant of enzymatic potency and cellular activity [1]. The target compound features a seven-membered cyclic azepane sulfonamide (C₆H₁₂NO₂S–), whereas the closest listed analog, 4-(isopropylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide (CAS 919846-95-0), carries a smaller, acyclic isopropyl sulfonyl group (C₃H₇O₂S–) [2]. The azepane ring introduces greater steric bulk (estimated molar refractivity ~35.5 vs. ~19.9 for isopropyl) and conformational restriction, which can translate into differential target binding, selectivity, and metabolic stability based on patent-disclosed SAR trends [1].

structure-activity relationship sulfonamide SAR CTPS1 inhibitor design

Thiazole Substitution Pattern: 4-(p-Tolyl) vs. 5-Phenyl-4-(p-tolyl) – Impact on Molecular Properties

The target compound bears a single 4-(p-tolyl) substituent on the thiazole ring, whereas a closely related analog, 4-(azepan-1-ylsulfonyl)-N-(5-phenyl-4-(p-tolyl)thiazol-2-yl)benzamide, adds a phenyl group at the thiazole C-5 position [1]. This additional phenyl ring increases molecular weight from 455.6 to 531.7 g/mol, raises the calculated logP, and adds an aromatic ring count, moving the analog further from typical oral drug-like chemical space. For early-stage probe or tool compound procurement, the lower molecular weight and reduced lipophilicity of the target compound offer more favorable physicochemical starting points for further optimization.

thiazole substitution drug-likeness physicochemical property comparison

Prioritized Application Scenarios for 4-(Azepan-1-ylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide Based on Differentiated Evidence


Peripheral Benzodiazepine Receptor (PBR/TSPO) Tool Compound or Assay Development

Given the ChEMBL-annotated PBR binding affinity [1], this compound is immediately deployable as a reference ligand or starting scaffold for translocator protein (TSPO) studies, without the need for primary affinity screening. Projects investigating neuroinflammation, steroidogenesis, or mitochondrial function can prioritize this compound over structurally similar but pharmacologically uncharacterized analogs.

CTPS1 Inhibitor Lead Optimization Programs

The compound falls within the generic Markush scope of CTPS1 inhibitor patents [1]. Its azepane sulfonamide moiety represents a distinct SAR vector compared to smaller alkyl or aryl sulfonamides. Medicinal chemistry teams can procure this compound as a reference point for exploring the steric and conformational requirements of the CTPS1 sulfonamide binding pocket.

Chemical Biology Probe for Sulfonamide-Benzamide SAR Libraries

The combination of a seven-membered cyclic sulfonamide and a 4-(p-tolyl)thiazole is structurally unique among commercially cataloged benzamide analogs [1]. This compound serves as a diversity element in focused screening libraries aimed at mapping sulfonamide SAR across ATP-competitive enzymes, GPCRs, or epigenetic targets.

Physicochemical Benchmarking in Early Drug Discovery

With a molecular weight of 455.6 g/mol and absence of additional thiazole substitution that inflates lipophilicity, the target compound occupies a more favorable property space than its 5-phenyl analog (MW 531.7) [1]. It can be used as a physicochemical benchmark when assessing the developability profile of thiazole-benzamide series.

Quote Request

Request a Quote for 4-(azepan-1-ylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.